molecular formula C11H11N3O3S B6112677 N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine

Cat. No.: B6112677
M. Wt: 265.29 g/mol
InChI Key: TVWFRPADLXHLLX-UHFFFAOYSA-N
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Description

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine is a hybrid molecule comprising a thiazole core substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety at the 2- and 5-positions, respectively. The thiazole ring is further functionalized with a glycine residue via a carbonyl linker.

Properties

IUPAC Name

2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-7-9(10(17)12-6-8(15)16)18-11(13-7)14-4-2-3-5-14/h2-5H,6H2,1H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWFRPADLXHLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Heterocycle Substituents Molecular Weight Key Features Reference
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine (Target) Thiazole 4-methyl, 1H-pyrrol-1-yl, glycine ~279.3 (calc.) Flat molecular geometry; potential π-π interactions due to pyrrole
N-[(5-Amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]glycine Pyrazole 5-amino, 3-bromo, 1-methyl, glycine 296.1 (CAS data) Bromine enhances electrophilicity; pyrazole offers hydrogen-bonding sites
(2-(2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycine Thiazole 4,5-dibromo-pyrrole, acetyl-glycine ~469.2 (calc.) High molecular weight; bromine atoms increase hydrophobicity
N-{1-methyl-5-[(methylamino)carbonyl]-1H-pyrazol-4-yl}glycine Pyrazole 1-methyl, methylaminocarbonyl, glycine 212.21 Lower molecular weight; predicted pKa ~3.87 for solubility modulation

Physicochemical Properties

  • Melting Points : Brominated thiazole derivatives (e.g., ) exhibit high melting points (>300°C), attributed to strong intermolecular halogen bonding. The target compound, lacking bromine, likely has a lower melting point .
  • Solubility : Glycine moieties enhance aqueous solubility, but hydrophobic substituents (e.g., 4-methyl or bromine) may reduce it. The pyrazole-based compound () has a predicted density of 1.43 g/cm³, suggesting moderate solubility in polar solvents .
  • Acidity : The target compound’s glycine group (pKa ~2.3 for α-carboxyl) may confer pH-dependent solubility, similar to other glycine conjugates .

Key Research Findings

  • Structural Studies : X-ray diffraction of related thiazole derivatives () confirms flat geometries, critical for interaction with biological targets .
  • Synthetic Yields : Carbodiimide-mediated couplings (e.g., in ) achieve moderate yields (~42–69%), suggesting room for optimization in glycine conjugation .
  • Thermal Stability : High melting points of brominated compounds () indicate robustness under physiological conditions .

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